molecular formula C7H7ClFNO2S B13646091 1-(5-Fluoropyridin-3-yl)ethanesulfonyl chloride

1-(5-Fluoropyridin-3-yl)ethanesulfonyl chloride

Cat. No.: B13646091
M. Wt: 223.65 g/mol
InChI Key: DJJZQELWFBGURC-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-3-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of sulfonyl chlorides It features a fluoropyridine moiety attached to an ethanesulfonyl chloride group

Preparation Methods

The synthesis of 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride typically involves the reaction of 5-fluoropyridine with ethanesulfonyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

1-(5-Fluoropyridin-3-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Fluoropyridin-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and in the design of bioactive compounds that interact with specific molecular targets and pathways .

Comparison with Similar Compounds

Similar compounds to 1-(5-fluoropyridin-3-yl)ethane-1-sulfonyl chloride include:

Properties

Molecular Formula

C7H7ClFNO2S

Molecular Weight

223.65 g/mol

IUPAC Name

1-(5-fluoropyridin-3-yl)ethanesulfonyl chloride

InChI

InChI=1S/C7H7ClFNO2S/c1-5(13(8,11)12)6-2-7(9)4-10-3-6/h2-5H,1H3

InChI Key

DJJZQELWFBGURC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)F)S(=O)(=O)Cl

Origin of Product

United States

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